4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline
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Overview
Description
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is a complex organic compound that features a unique structure combining a nitrobenzyl group with an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps starting from commercially available precursors. One common route involves the nitration of 4,5-dimethoxybenzyl alcohol to form 4,5-dimethoxy-2-nitrobenzyl alcohol . This intermediate is then subjected to further reactions, such as bromination, to yield 4,5-dimethoxy-2-nitrobenzyl bromide . The final step involves coupling this intermediate with 6,7-dimethoxyisoquinoline under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Conversion to nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:
Photochemistry: Used as a photolabile protecting group in caging technology to develop pro-drugs.
Medicinal Chemistry: Potential use in the development of novel therapeutic agents due to its unique structural features.
Organic Synthesis: Employed in the synthesis of complex organic molecules and as a reagent for protecting groups.
Mechanism of Action
The mechanism of action of 4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline involves its photolabile properties. Upon exposure to UV light, the compound undergoes photolysis, releasing the active moiety . This process can be precisely controlled, making it useful in applications requiring spatial and temporal resolution.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: Shares the nitrobenzyl moiety and is used in similar photochemical applications.
4,5-Methylenedioxy-2-nitrobenzyl alcohol: Another photolabile compound with similar properties.
Uniqueness
4-(4,5-Dimethoxy-2-nitrobenzyl)-6,7-dimethoxyisoquinoline is unique due to its combination of the nitrobenzyl group with an isoquinoline core, providing distinct photochemical and pharmacological properties that are not found in simpler analogs.
Properties
CAS No. |
62775-34-2 |
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Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20N2O6/c1-25-17-6-12(16(22(23)24)9-20(17)28-4)5-13-10-21-11-14-7-18(26-2)19(27-3)8-15(13)14/h6-11H,5H2,1-4H3 |
InChI Key |
PBBBCPVZJZUYAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
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